REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([Br:15])=[CH:10][CH:9]=2)=[O:5])[CH3:2].S(Cl)([Cl:19])(=O)=O.C([O-])(O)=O.[Na+]>C1C=CC=CC=1>[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([C:14]=1[Cl:19])=[CH:12][C:11]([Br:15])=[CH:10][CH:9]=2)=[O:5])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1NC2=CC=C(C=C2C1)Br
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 90° C. for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
Concentration and recrystallisation (from toluene)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1NC2=CC=C(C=C2C1Cl)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.87 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |